N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a crucial role in the regulation of the body's stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
Mécanisme D'action
CP-154,526 acts as a selective antagonist of the N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor, which is involved in the regulation of the body's stress response system. N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide is released in response to stress and activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol, a stress hormone. CP-154,526 blocks the binding of N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide to its receptor, thereby inhibiting the activation of the HPA axis and reducing the release of cortisol.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have several biochemical and physiological effects, including the reduction of anxiety-like behaviors, the inhibition of the HPA axis, and the modulation of the brain's reward system. It has also been shown to reduce the expression of stress-induced genes in the brain, suggesting its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CP-154,526 is its selectivity for the N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor, which allows for more precise targeting of the stress response system. Additionally, CP-154,526 has been extensively studied in animal models, providing a wealth of data on its biochemical and physiological effects. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CP-154,526. One area of interest is the development of more potent and selective N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide receptor antagonists that can be used in the treatment of stress-related disorders. Additionally, further research is needed to understand the long-term effects of CP-154,526 on the brain and its potential as a neuroprotective agent. Finally, the potential use of CP-154,526 in combination with other drugs, such as antidepressants, should be explored to determine its efficacy in treating complex psychiatric disorders.
Méthodes De Synthèse
CP-154,526 can be synthesized using several methods, including the reaction of N-cyclopropylmethyl-2-aminoacetamide with 1-(2,2-diphenylethyl)-3-(chlorocarbonyl)piperazine in the presence of a base, such as triethylamine, or by the reaction of N-cyclopropylmethyl-2-aminoacetamide with 1-(2,2-diphenylethyl)-3-(4-nitrophenyl)urea in the presence of a reducing agent, such as sodium dithionite.
Applications De Recherche Scientifique
CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the effects of stress on the brain's reward system, which may be beneficial in the treatment of addiction. Additionally, CP-154,526 has been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic drug.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(26-16-18-11-12-18)15-22-24(29)25-13-14-27(22)17-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNNPJYHGTOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.